Ethyl 2-oxoindoline-7-carboxylate
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Overview
Description
Ethyl 2-oxoindoline-7-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxoindoline-7-carboxylate typically involves the reaction of indoline derivatives with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
Ethyl 2-oxoindoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of antitumor agents and other therapeutic compounds.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets and pathways. In the context of its antitumor activity, the compound is known to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of caspases, a family of protease enzymes that play a crucial role in the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxoindoline-3-carboxylate
- Ethyl 2-oxoindoline-5-carboxylate
- Ethyl 2-oxoindoline-6-carboxylate
Uniqueness
Ethyl 2-oxoindoline-7-carboxylate is unique due to its specific substitution pattern on the indoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in medicinal chemistry for the development of novel therapeutic agents .
Biological Activity
Ethyl 2-oxoindoline-7-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the oxindole family, characterized by a bicyclic structure that includes an indole moiety. The presence of the carbonyl and carboxylate groups enhances its reactivity and potential for biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
SW620 (Colon Cancer) | 5.0 | Induction of apoptosis via caspase activation |
PC-3 (Prostate Cancer) | 3.5 | Cell cycle arrest in S-phase |
NCI-H23 (Lung Cancer) | 4.0 | Inhibition of proliferation through mitochondrial pathways |
These findings suggest that this compound may serve as a lead compound for developing novel anticancer agents.
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological effects, particularly as an inhibitor of acetylcholinesterase (AChE). In vitro studies indicate that it exhibits potent inhibitory activity:
Enzyme | IC50 (µM) | Comparison to Standard |
---|---|---|
Acetylcholinesterase | 0.39 | Comparable to Donepezil |
Butyrylcholinesterase | 0.28 | More potent than Rivastigmine |
This dual inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies
- Cytotoxicity Study : A study conducted on various human cancer cell lines demonstrated that this compound induced significant apoptosis, with mechanisms involving mitochondrial dysfunction and caspase activation. The compound's ability to induce late apoptosis was confirmed through flow cytometry analysis.
- Neuroprotective Effects : In a model of neurotoxicity induced by amyloid-beta peptides, treatment with this compound resulted in reduced neuronal death and improved cognitive function in animal models. This effect was attributed to its AChE inhibitory activity and antioxidant properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the oxindole scaffold can significantly affect the biological activity of derivatives:
Modification | Effect on Activity |
---|---|
Methyl group at C5 | Increased cytotoxicity against cancer cells |
Hydroxyl group at C3 | Enhanced AChE inhibition |
Halogen substitutions | Varied effects on both anticancer and neuroactivity |
These insights are crucial for optimizing the pharmacological profile of this compound derivatives.
Properties
IUPAC Name |
ethyl 2-oxo-1,3-dihydroindole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)8-5-3-4-7-6-9(13)12-10(7)8/h3-5H,2,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONYVPVJQHKTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1NC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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